molecular formula C23H14F3NO3 B11497711 N-(2-benzoyl-1-benzofuran-3-yl)-4-(trifluoromethyl)benzamide

N-(2-benzoyl-1-benzofuran-3-yl)-4-(trifluoromethyl)benzamide

Cat. No.: B11497711
M. Wt: 409.4 g/mol
InChI Key: MHRGWUKHDVZYLM-UHFFFAOYSA-N
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Description

N-(2-benzoyl-1-benzofuran-3-yl)-4-(trifluoromethyl)benzamide: is a complex organic compound that features a benzofuran core, a benzoyl group, and a trifluoromethyl-substituted benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoyl-1-benzofuran-3-yl)-4-(trifluoromethyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the benzofuran core, which can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate reagent. The benzoyl group can be introduced via Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride. The final step involves the formation of the benzamide moiety by reacting the intermediate with 4-(trifluoromethyl)aniline under suitable conditions, often using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(2-benzoyl-1-benzofuran-3-yl)-4-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The benzofuran core can be oxidized to form corresponding quinones.

    Reduction: The benzoyl group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Substituted benzamides with various functional groups.

Scientific Research Applications

N-(2-benzoyl-1-benzofuran-3-yl)-4-(trifluoromethyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-(2-benzoyl-1-benzofuran-3-yl)-4-(trifluoromethyl)benzamide is not fully understood, but it is believed to interact with specific molecular targets and pathways. The benzofuran core may interact with enzymes or receptors, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-benzoyl-1-benzofuran-3-yl)-2-chlorobenzamide
  • N-(2-benzoyl-1-benzofuran-3-yl)acetamide

Uniqueness

N-(2-benzoyl-1-benzofuran-3-yl)-4-(trifluoromethyl)benzamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C23H14F3NO3

Molecular Weight

409.4 g/mol

IUPAC Name

N-(2-benzoyl-1-benzofuran-3-yl)-4-(trifluoromethyl)benzamide

InChI

InChI=1S/C23H14F3NO3/c24-23(25,26)16-12-10-15(11-13-16)22(29)27-19-17-8-4-5-9-18(17)30-21(19)20(28)14-6-2-1-3-7-14/h1-13H,(H,27,29)

InChI Key

MHRGWUKHDVZYLM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=C(C=C4)C(F)(F)F

Origin of Product

United States

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